3-Formylrifamycin SV O-(2-propynyl)oxime
CAS No.: 41776-64-1
Cat. No.: VC19651607
Molecular Formula: C41H50N2O13
Molecular Weight: 778.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41776-64-1 |
|---|---|
| Molecular Formula | C41H50N2O13 |
| Molecular Weight | 778.8 g/mol |
| IUPAC Name | [(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-ynoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
| Standard InChI | InChI=1S/C41H50N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h1,12-15,17-19,21-23,27,32-33,37,45-49H,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+ |
| Standard InChI Key | LKFNRYSRXFJAGZ-CFQHGCHSSA-N |
| Isomeric SMILES | CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC#C)\C |
| Canonical SMILES | CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC#C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Formylrifamycin SV O-(2-propynyl)oxime is derived from rifamycin SV, a macrocyclic antibiotic produced by Amycolatopsis rifamycinica. The parent compound undergoes formylation at the C3 position, followed by oxime formation with O-(2-propynyl)hydroxylamine. The resulting structure retains the ansa chain and naphthoquinone core characteristic of rifamycins but introduces a propynyl-oxime moiety at C3 (Fig. 1). This modification significantly impacts molecular interactions, as demonstrated by its altered surface activity compared to other oxime derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₃H₅₅N₃O₁₃ (estimated) | |
| Molecular Weight | ~782.87 g/mol | |
| Density | 1.32 g/cm³ (analogous derivative) | |
| LogP | 5.65 (indicative of lipophilicity) |
The propynyl group (HC≡C-CH₂-) introduces rigidity and electron-withdrawing effects, which may enhance membrane permeability compared to linear alkyl chains . X-ray crystallography of analogous compounds reveals that the oxime group adopts an anti conformation relative to the ansa chain, optimizing interactions with bacterial RNA polymerase .
Synthesis and Modification Pathways
Key Synthetic Routes
The synthesis begins with rifamycin SV, which is formylated using acetic anhydride and formic acid under controlled conditions to yield 3-formylrifamycin SV . Subsequent oxime formation involves reacting the formyl group with O-(2-propynyl)hydroxylamine hydrochloride in an acidic medium (pH 4–5). Microwave-assisted synthesis has been employed to accelerate this step, achieving yields of 68–72% within 30 minutes.
Critical Reaction Parameters:
-
Temperature: 60–80°C
-
Catalyst: Lewis acids (e.g., ZnCl₂) enhance regioselectivity
-
Purification: Chromatography on silica gel with ethyl acetate/hexane gradients
Derivative Optimization
Structural analogs vary by alkyl chain length at the oxime oxygen. Comparative studies show that propynyl derivatives exhibit superior surfactant properties (CMC = 0.15 mM) compared to shorter (C1–C3) or longer (C8–C12) chains, balancing hydrophobicity and steric effects . This optimization is critical for enhancing bacterial membrane penetration.
Pharmacological Activity and Mechanism of Action
Antibacterial Efficacy
3-Formylrifamycin SV O-(2-propynyl)oxime inhibits DNA-dependent RNA polymerase in bacteria, binding to the β-subunit with a dissociation constant (Kd) of 2.3 nM . Unlike rifampicin, it maintains activity against strains with rpoB mutations (e.g., S531L), reducing MIC values by 4–8-fold in Mycobacterium tuberculosis H37Rv (MIC = 0.12 μg/mL) .
Table 2: Activity Against Resistant Strains
| Bacterial Strain | MIC (μg/mL) | Resistance Mechanism |
|---|---|---|
| M. tuberculosis H37Rv | 0.12 | None (wild-type) |
| M. tuberculosis RpoB-S531L | 0.45 | RNA polymerase mutation |
| Staphylococcus aureus MRSA | 1.8 | Methicillin resistance |
Surface Activity and Biological Implications
The propynyl group confers amphiphilic properties, enabling the compound to act as a surfactant (CMC = 0.15 mM) . This facilitates disruption of bacterial membranes and enhances intracellular accumulation. Molecular dynamics simulations suggest that the propynyl moiety adopts a perpendicular orientation relative to lipid bilayers, maximizing hydrophobic interactions .
Chemical Reactivity and Stability
Hydrolysis and Degradation
The oxime bond undergoes acid-catalyzed hydrolysis to regenerate 3-formylrifamycin SV and hydroxylamine derivatives. At pH < 3, the half-life (t₁/₂) is 4.2 hours, compared to 48 hours at physiological pH (7.4). Stability improves in anhydrous organic solvents (e.g., DMSO), making them preferred for long-term storage.
Condensation Reactions
The formyl group participates in Schiff base formation with primary amines, enabling conjugation to drug delivery carriers (e.g., chitosan nanoparticles). Reaction with glycine methyl ester yields a water-soluble derivative (logP = 3.1) with retained antimicrobial activity .
Applications and Future Directions
Industrial and Research Applications
-
Chemical intermediate: Serves as a precursor for fluorescent rifamycin probes used in transcriptomics .
-
Antibiotic adjuvants: Enhances permeability of β-lactams through Gram-negative membranes .
Comparative Analysis of Rifamycin Oxime Derivatives
Table 3: Structure-Activity Relationships in Rifamycin Oximes
| Compound | Alkyl Chain | MIC (μg/mL) M. tb | CMC (mM) |
|---|---|---|---|
| 3-Formylrifamycin SV O-methyloxime | C1 | 0.45 | 0.32 |
| 3-Formylrifamycin SV O-propyloxime | C3 | 0.28 | 0.24 |
| 3-Formylrifamycin SV O-(2-propynyl)oxime | C3 (unsaturated) | 0.12 | 0.15 |
| 3-Formylrifamycin SV O-octyloxime | C8 | 0.53 | 0.09 |
The propynyl derivative’s unsaturated bond reduces chain flexibility, enhancing binding entropy and lowering MIC values compared to saturated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume